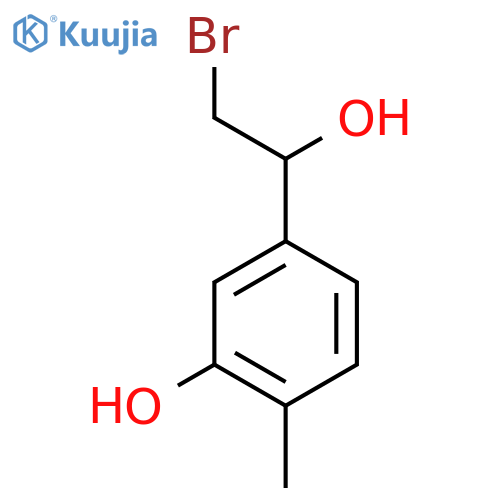Cas no 2228578-55-8 (5-(2-bromo-1-hydroxyethyl)-2-methylphenol)

2228578-55-8 structure
商品名:5-(2-bromo-1-hydroxyethyl)-2-methylphenol
5-(2-bromo-1-hydroxyethyl)-2-methylphenol 化学的及び物理的性質
名前と識別子
-
- 5-(2-bromo-1-hydroxyethyl)-2-methylphenol
- 2228578-55-8
- EN300-1927280
-
- インチ: 1S/C9H11BrO2/c1-6-2-3-7(4-8(6)11)9(12)5-10/h2-4,9,11-12H,5H2,1H3
- InChIKey: CSKLMPUUAWRIPL-UHFFFAOYSA-N
- ほほえんだ: BrCC(C1C=CC(C)=C(C=1)O)O
計算された属性
- せいみつぶんしりょう: 229.99424g/mol
- どういたいしつりょう: 229.99424g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 141
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 40.5Ų
5-(2-bromo-1-hydroxyethyl)-2-methylphenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1927280-10.0g |
5-(2-bromo-1-hydroxyethyl)-2-methylphenol |
2228578-55-8 | 10g |
$6697.0 | 2023-05-31 | ||
| Enamine | EN300-1927280-0.05g |
5-(2-bromo-1-hydroxyethyl)-2-methylphenol |
2228578-55-8 | 0.05g |
$1308.0 | 2023-09-17 | ||
| Enamine | EN300-1927280-5.0g |
5-(2-bromo-1-hydroxyethyl)-2-methylphenol |
2228578-55-8 | 5g |
$4517.0 | 2023-05-31 | ||
| Enamine | EN300-1927280-0.1g |
5-(2-bromo-1-hydroxyethyl)-2-methylphenol |
2228578-55-8 | 0.1g |
$1371.0 | 2023-09-17 | ||
| Enamine | EN300-1927280-0.5g |
5-(2-bromo-1-hydroxyethyl)-2-methylphenol |
2228578-55-8 | 0.5g |
$1495.0 | 2023-09-17 | ||
| Enamine | EN300-1927280-2.5g |
5-(2-bromo-1-hydroxyethyl)-2-methylphenol |
2228578-55-8 | 2.5g |
$3051.0 | 2023-09-17 | ||
| Enamine | EN300-1927280-1g |
5-(2-bromo-1-hydroxyethyl)-2-methylphenol |
2228578-55-8 | 1g |
$1557.0 | 2023-09-17 | ||
| Enamine | EN300-1927280-5g |
5-(2-bromo-1-hydroxyethyl)-2-methylphenol |
2228578-55-8 | 5g |
$4517.0 | 2023-09-17 | ||
| Enamine | EN300-1927280-10g |
5-(2-bromo-1-hydroxyethyl)-2-methylphenol |
2228578-55-8 | 10g |
$6697.0 | 2023-09-17 | ||
| Enamine | EN300-1927280-0.25g |
5-(2-bromo-1-hydroxyethyl)-2-methylphenol |
2228578-55-8 | 0.25g |
$1432.0 | 2023-09-17 |
5-(2-bromo-1-hydroxyethyl)-2-methylphenol 関連文献
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
-
Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
-
Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
-
Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
2228578-55-8 (5-(2-bromo-1-hydroxyethyl)-2-methylphenol) 関連製品
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)
- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
